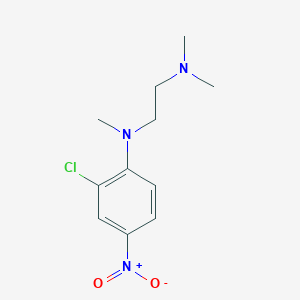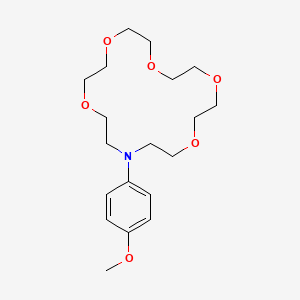
16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a pentaoxa-azacyclooctadecane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylamine with ethylene oxide under controlled conditions to form the desired pentaoxa-azacyclooctadecane ring. The reaction is usually carried out in the presence of a catalyst, such as potassium carbonate, and requires careful temperature control to ensure the formation of the correct product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate automated systems to monitor and control reaction conditions more precisely.
Análisis De Reacciones Químicas
Types of Reactions
16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, resulting in a simpler structure.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction can produce a simpler amine compound.
Aplicaciones Científicas De Investigación
16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pentaoxa-azacyclooctadecane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzo[d]oxazole: This compound has a similar phenyl group but differs in its ring structure.
(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a different core structure.
Quinazolinone derivatives: These compounds have similar applications in medicinal chemistry but differ in their core structure.
Uniqueness
16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is unique due to its combination of a methoxyphenyl group and a pentaoxa-azacyclooctadecane ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
823202-95-5 |
|---|---|
Fórmula molecular |
C19H31NO6 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
16-(4-methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane |
InChI |
InChI=1S/C19H31NO6/c1-21-19-4-2-18(3-5-19)20-6-8-22-10-12-24-14-16-26-17-15-25-13-11-23-9-7-20/h2-5H,6-17H2,1H3 |
Clave InChI |
GVOCURBQKVYGDK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCOCCOCCOCCOCCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


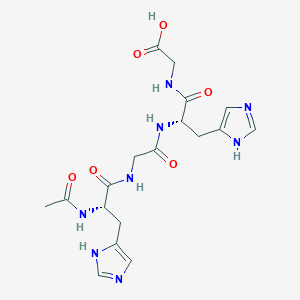

![1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14209284.png)
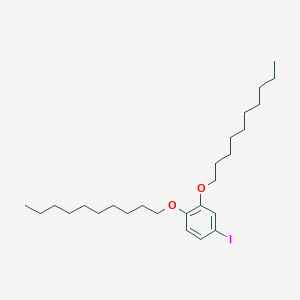
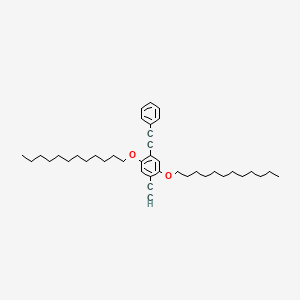
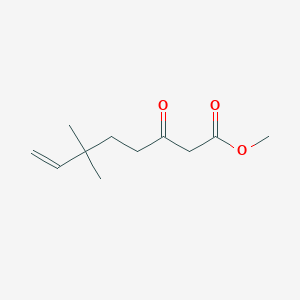
![(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B14209311.png)
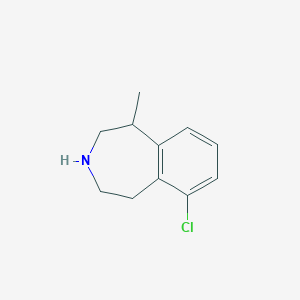
![Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14209319.png)
![1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one](/img/structure/B14209326.png)
![6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B14209327.png)
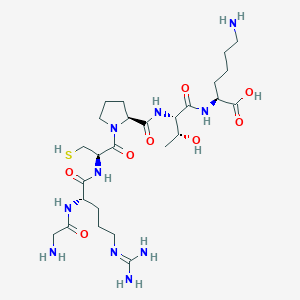
![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone](/img/structure/B14209335.png)
